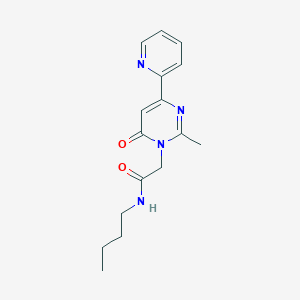

N-butyl-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide

Description

N-butyl-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a pyrimidinone derivative featuring a pyridin-2-yl substituent at position 4, a methyl group at position 2, and a 6-oxo moiety. The acetamide side chain is substituted with an N-butyl group, distinguishing it from structurally related compounds.

Properties

IUPAC Name |

N-butyl-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-3-4-8-18-15(21)11-20-12(2)19-14(10-16(20)22)13-7-5-6-9-17-13/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHRBUGFTUZGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C(=NC(=CC1=O)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the pyridinyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl moiety to the pyrimidine ring.

Acylation: The final step could involve the acylation of the pyrimidine derivative with N-butyl acetamide under conditions such as the use of acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to N-butyl-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide. For instance, derivatives of pyrimidine have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The pyridine ring in the structure is believed to enhance bioactivity by facilitating interactions with biological targets, particularly in cancer therapy .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the pyrimidine moiety has been linked to enhanced activity against resistant strains, making it a candidate for further development as an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the pyridine and pyrimidine rings can significantly impact biological activity, guiding future synthetic efforts towards more potent derivatives .

Case Study: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against various cancer cell lines. The study found that specific modifications led to increased cytotoxicity and selectivity towards cancer cells while sparing normal cells, highlighting the compound's therapeutic potential .

Case Study: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results indicated significant inhibition zones in disk diffusion assays, suggesting that this compound could serve as a lead structure for developing new antibiotics targeting resistant pathogens .

Mechanism of Action

The mechanism of action of N-butyl-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. This could involve inhibition of enzyme activity or activation/blocking of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing its pyrimidinone or pyridazinone core, acetamide linkage, or substituent variations. Key differences in structure, synthesis, and inferred properties are highlighted.

Substituent Variations on the Acetamide Nitrogen

- N-(2-fluoro-4-methylphenyl) Analog : Substitution with a 2-fluoro-4-methylphenyl group () introduces aromaticity and electron-withdrawing fluorine, likely increasing rigidity and metabolic stability but reducing solubility .

Table 1: Substituent Effects on Acetamide Derivatives

| Compound | Substituent | Key Properties (Inferred) |

|---|---|---|

| Query Compound | N-butyl | Moderate lipophilicity, flexibility |

| N-(2-fluoro-4-methylphenyl) [4] | Aryl (fluorinated) | Increased rigidity, metabolic stability |

| 2-[(4-methyl-6-oxo-...) [7] | N-benzyl | Enhanced π-π interactions, higher logP |

Core Heterocycle Modifications

- Pyrimidinone vs. Pyridazinone: The query compound’s pyrimidinone core (6-membered ring) contrasts with pyridazinone (6-membered, two adjacent nitrogen atoms) in .

- Chlorine Substituents : Compound 15 () includes 4,5-dichloro groups, significantly increasing electronegativity and lipophilicity compared to the query compound’s methyl and pyridinyl groups .

Table 2: Heterocycle and Substituent Impact

| Compound | Core Structure | Substituents | Key Inferences |

|---|---|---|---|

| Query Compound | Pyrimidinone | 2-methyl, 4-pyridin-2-yl | Balanced polarity, moderate activity |

| Compound 15 [3] | Pyridazinone | 4,5-dichloro | High electronegativity, enhanced target affinity |

Bridge Atom Variations (O vs. S)

Table 3: Bridge Atom Comparison

| Compound | Bridge Atom | Key Properties |

|---|---|---|

| Query Compound | O | Hydrogen-bond donor, moderate solubility |

| 2-[(4-methyl-6-oxo...) [7] | S | Higher logP, oxidation-sensitive |

Biological Activity

N-butyl-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core, which is significant in drug development due to its ability to interact with various biological targets. The molecular formula is with a molecular weight of approximately 263.32 g/mol. The presence of both butyl and pyridine groups enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research on related pyrimidine derivatives has shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Induces apoptosis |

| Compound B | HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |

| Compound C | A549 | 26 | Inhibits VEGF-induced proliferation |

These findings suggest that the structural features of pyrimidine derivatives contribute significantly to their cytotoxic effects against cancer cells .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes involved in cancer progression. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

| Target Enzyme | IC50 (nM) |

|---|---|

| CDK2 | 0.95 |

| Aurora-A | 0.067 |

Such inhibition can lead to reduced proliferation of cancer cells, making this compound a potential candidate for further development as an anticancer agent .

Case Studies

One notable study involved the synthesis and evaluation of several pyrimidine derivatives, including this compound. The research demonstrated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, with some derivatives showing selectivity towards specific types of cancer cells.

Example Case Study

In a comparative study, N-butyl derivatives were screened against the HepG2 and HCT116 cell lines, revealing that certain modifications to the pyrimidine structure enhanced their anticancer activity:

- Synthesis : Various substitutions on the pyrimidine ring were explored.

- Screening : The compounds were tested for cytotoxicity using the MTT assay.

- Results : Some derivatives exhibited IC50 values as low as 1 µM, indicating strong anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.